(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone" features a benzothiazine backbone substituted with a 3,4,5-trimethoxyphenyl group at position 4 and a 2,4-dimethylphenyl ketone moiety at position 2.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-16-10-11-19(17(2)12-16)25(28)24-15-27(20-8-6-7-9-23(20)34(24,29)30)18-13-21(31-3)26(33-5)22(14-18)32-4/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXSEFVMIVMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5S |
| Molecular Weight | 372.44 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Many benzothiazine derivatives have shown effectiveness against a range of bacteria and fungi. The presence of the dioxido and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : Benzothiazines are known for their cytotoxic effects on cancer cells. Studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Interaction with DNA : Some studies suggest that benzothiazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
Cytotoxicity Assays
A study conducted on various benzothiazine derivatives including the target compound revealed significant cytotoxicity against human cancer cell lines. The MTT assay demonstrated an IC50 value below 10 μM for several derivatives .
Antimicrobial Efficacy
In another study focusing on antimicrobial properties, compounds similar to this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone exhibit promising anticancer properties. Studies have shown that benzothiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy against various cancers .
Antimicrobial Properties
The compound's structure suggests it may possess antimicrobial properties. Benzothiazine derivatives have been investigated for their ability to combat bacterial infections and fungal growth. The incorporation of specific functional groups could enhance the compound's activity against resistant strains of bacteria .
Materials Science
Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure can impart specific properties to polymers such as increased thermal stability and mechanical strength. Research into polymer composites incorporating benzothiazine derivatives has shown improved performance in applications ranging from coatings to structural materials .
Nanotechnology Applications
The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. These complexes can be utilized in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .
Research Tool
Chemical Probes
In biochemical research, derivatives of benzothiazines are often used as chemical probes to study biological pathways and mechanisms. The unique interactions of these compounds with biological targets can provide insights into cellular processes and disease mechanisms .
Synthetic Intermediates
The compound can also be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications that can lead to the development of new pharmacologically active compounds .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells; inhibits bacteria |
| Materials Science | Use as monomer/additive in polymers | Enhances thermal stability; improves mechanical strength |
| Nanotechnology | Formation of stable metal complexes | Potential use in drug delivery systems |
| Research Tool | Chemical probes for studying biological mechanisms | Insights into disease mechanisms |
| Synthetic Intermediates | Intermediate for synthesizing more complex molecules | Facilitates development of new pharmacologically active compounds |
Case Studies
- Anticancer Study : A study conducted on a series of benzothiazine derivatives showed that modifications similar to those found in this compound resulted in significant inhibition of tumor cell proliferation in vitro.
- Antimicrobial Research : Investigations into related compounds demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for this class of compounds in developing new antibiotics.
- Polymer Development : Research into polymer composites incorporating benzothiazine derivatives revealed enhancements in mechanical properties and thermal stability compared to traditional polymers.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize its properties, the compound is compared to three structurally related derivatives (Table 1).
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (2,4-Dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone | C₂₈H₂₇NO₆S | 505.58 | 3,4,5-Trimethoxyphenyl (position 4); 2,4-dimethylphenyl (position 2) | High lipophilicity due to methyl/methoxy groups |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₂H₁₅Cl₂NO₄S | 460.33 | 3,5-Dichlorophenyl (position 4); 4-methoxyphenyl (position 2) | Electron-withdrawing Cl groups enhance reactivity |
| 1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone | C₂₆H₂₃NO₆S | 477.53 | 3,4,5-Trimethoxyphenyl (position 4); phenyl (position 2) | Reduced steric bulk compared to dimethylphenyl |
Substituent Effects on Physicochemical Properties
- Electronic Effects : The 3,4,5-trimethoxyphenyl group donates electron density via methoxy groups, contrasting with the electron-withdrawing 3,5-dichlorophenyl group in ’s compound. This difference may influence binding interactions in biological targets, such as ATP-binding pockets .
Q & A
Q. Comparative Biological Activity of Structural Analogs
Q. Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazine Core | Pd(OAc)₂, 80°C, 12h | 65 | 90 |
| Methoxy Substitution | K₂CO₃, DMF, 60°C, 8h | 78 | 85 |
| Final Purification | Ethanol/water recrystallization | 70 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
